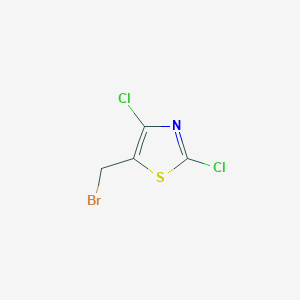
1-(oxan-3-ylsulfanyl)ethan-1-one
Vue d'ensemble
Description
1-(oxan-3-ylsulfanyl)ethan-1-one is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . . This compound features a sulfur atom bonded to an ethanone group and an oxan-3-yl group, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of 1-(oxan-3-ylsulfanyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of sulfur ylides with alkynes. Sulfur ylides, such as dimethylsulfonium acylmethylides, react with alkynes to form the desired product . The reaction conditions typically involve the use of a catalyst, such as gold, to facilitate the addition of sulfur ylides to terminal alkynes . This method provides a direct and efficient route to synthesize the compound.
Analyse Des Réactions Chimiques
1-(oxan-3-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halides. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products where the sulfur atom is replaced by other functional groups .
Applications De Recherche Scientifique
1-(oxan-3-ylsulfanyl)ethan-1-one has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study the interactions between sulfur-containing compounds and biological systemsAdditionally, in the industry, it can be used as an intermediate in the production of various chemicals .
Mécanisme D'action
The mechanism of action of 1-(oxan-3-ylsulfanyl)ethan-1-one involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. This interaction can affect various cellular processes, making the compound a valuable tool for studying biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(oxan-3-ylsulfanyl)ethan-1-one can be compared with other similar compounds, such as 1-(oxan-3-ylmethyl)sulfanyl]ethan-1-one and ethanethioic acid, S-[(tetrahydro-2H-pyran-3-yl)methyl] ester . These compounds share similar structural features but differ in the specific functional groups attached to the sulfur atom. The unique combination of an oxan-3-yl group and an ethanone group in this compound makes it distinct and valuable for various applications.
Propriétés
IUPAC Name |
S-(oxan-3-yl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-6(8)10-7-3-2-4-9-5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQCKGDWROVSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCCOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Phenylnaphtho[2,1-d]oxazole](/img/structure/B3262561.png)









